molecular formula C22H19N3O2 B11573391 2-Methoxy-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

2-Methoxy-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11573391
M. Wt: 357.4 g/mol
InChI Key: MUKCMFBALKGJMK-UHFFFAOYSA-N
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Description

2-Methoxy-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral to weakly basic organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted organic reactions is particularly advantageous in industrial settings due to its simplicity, greater selectivity, and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various halogenated derivatives of the original compound .

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with various molecular targets and pathways. It has been described as a cyclin-dependent kinase inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions contribute to its diverse biological activities, including its potential therapeutic effects .

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O2/c1-15-6-5-13-25-14-19(24-21(15)25)16-9-11-17(12-10-16)23-22(26)18-7-3-4-8-20(18)27-2/h3-14H,1-2H3,(H,23,26)

InChI Key

MUKCMFBALKGJMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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